Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a thiazole ring substituted with a 3-chlorophenylamino group and a carbonyl linkage to the piperazine core. The ethyl carboxylate group at the N1-position of piperazine enhances its solubility and modulates pharmacokinetic properties.
Structurally, the piperazine ring adopts a chair conformation, as observed in related carboxamide-piperazine compounds, with bond lengths and angles consistent with standard sp³-hybridized nitrogen geometries .
Properties
IUPAC Name |
ethyl 4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-2-25-17(24)22-8-6-21(7-9-22)15(23)14-11-26-16(20-14)19-13-5-3-4-12(18)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMGPNWKSMSKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting α-bromo-α-formylacetate hemiacetal with thioureas.
Attachment of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction with an appropriate chlorinated precursor.
Formation of the Piperazine Moiety: The piperazine ring is formed by reacting ethyl piperazine-1-carboxylate with the thiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising anticancer properties across various studies. Its structural features contribute to its efficacy against different cancer cell lines:
- Mechanism of Action : Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate operates through modulation of key cellular pathways involved in tumor growth and proliferation. For instance, it has been shown to induce apoptosis in cancer cells by activating the Octamer-binding transcription factor 4 (Oct3/4), which plays a crucial role in maintaining pluripotency in stem cells and is implicated in cancer stem cell survival .
- Cell Line Studies : In vitro studies have reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The half-maximal inhibitory concentration (IC50) values vary, indicating varying potency depending on the specific cancer type .
Anticonvulsant Properties
This compound has also been investigated for its anticonvulsant effects:
- Efficacy in Seizure Models : The compound has shown significant anticonvulsant activity in various animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The median effective dose (ED50) for these models indicates a strong protective effect against seizures, with some derivatives exhibiting protection rates up to 100% .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound:
- Substituent Effects : Studies indicate that substituents on the thiazole and piperazine rings significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances anticonvulsant activity, while specific substitutions can improve anticancer efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that yield various derivatives with altered biological properties:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may target bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Substituent Effects : The 3-chlorophenyl group in the target compound contributes to moderate lipophilicity (logP ~2.5–3.5, estimated), while fluorinated or sulfonyl groups in analogues (e.g., ) significantly alter solubility and membrane permeability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The target compound’s chlorophenyl-thiazole system balances moderate hydrophobicity and aromatic interactions, whereas fluorinated derivatives exhibit higher logP values and lower solubility .
Biological Activity
Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure integrates a thiazole moiety, which is known for its significant biological properties, with a piperazine core that enhances its pharmacological profile.
1. Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, research demonstrated that thiazole derivatives can induce apoptosis and inhibit tumor growth through various pathways, including the modulation of Oct3/4 expression, which is crucial for maintaining pluripotency in stem cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| O4I2 | HepG2 | 15.2 | Induction of Oct3/4 |
| O4I2 | MCF7 | 12.8 | Apoptosis induction |
| O4I2 | A549 | 18.5 | Cell cycle arrest |
2. Anticonvulsant Activity
Thiazole-based compounds have been extensively studied for their anticonvulsant properties. The presence of electron-withdrawing groups, such as the chlorophenyl moiety in the compound, has been linked to enhanced anticonvulsant activity. In particular, compounds with similar structures have demonstrated efficacy in reducing seizure frequency in animal models .
Table 2: Anticonvulsant Activity Comparison
| Compound | Model Used | Effective Dose (mg/kg) | Activity Level |
|---|---|---|---|
| Compound A | MES Test | 24.38 | High |
| Compound B | PTZ Test | 88.23 | Moderate |
| Ethyl 4-(...) | Electroshock Test | TBD | TBD |
3. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is well-documented. This compound has been evaluated against various bacterial strains and has shown significant inhibitory effects, suggesting its potential use as an antimicrobial agent .
Table 3: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study 1: Induction of Oct3/4 Expression
In a high-throughput screening study, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2) was identified as a potent inducer of Oct3/4 expression in embryonic stem cells. This study highlighted its potential application in regenerative medicine and stem cell therapy .
Case Study 2: Anticonvulsant Efficacy
A series of experiments conducted on animal models demonstrated that compounds similar to this compound exhibited significant anticonvulsant activity, comparable to established medications like sodium valproate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
